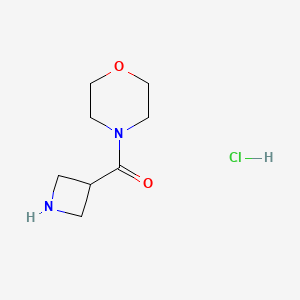

4-(Azetidine-3-carbonyl)morpholine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

azetidin-3-yl(morpholin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELSIUXXCOATIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with morpholine under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 4-(Azetidine-3-carbonyl)morpholine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azetidine-3-carbonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of the azetidine ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 4-(Azetidine-3-carbonyl)morpholine hydrochloride exhibits significant biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory diseases, although further research is necessary to confirm these effects.

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is crucial for optimizing therapeutic applications and minimizing side effects.

Case Studies and Research Findings

- Therapeutic Potential : A study investigating the anti-inflammatory properties of 4-(Azetidine-3-carbonyl)morpholine hydrochloride demonstrated its ability to modulate inflammatory responses in vitro. The results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis.

- Pharmacological Profiling : Another research project focused on the compound's binding affinity to various receptors. It was found to exhibit selective binding characteristics that could be leveraged for drug development targeting specific diseases .

- Synthetic Versatility : The compound has been used as a building block in combinatorial chemistry to develop libraries of azetidine derivatives with varied biological activities. This approach enhances the scope of drug discovery efforts by providing diverse chemical entities for screening against biological targets .

Comparative Analysis with Related Compounds

The uniqueness of 4-(Azetidine-3-carbonyl)morpholine hydrochloride lies in its combination of azetidine and morpholine functionalities. Below is a comparative table highlighting its features against similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Azetidin-3-yl)morpholine hydrochloride | Similar morpholine structure but lacks carbonyl | May exhibit different biological activity profiles |

| Azetidine derivatives | Various substitutions on the azetidine ring | Diverse pharmacological properties |

| Morpholine derivatives | Variations in substituents on the morpholine ring | Potentially different solubility and reactivity |

Wirkmechanismus

The mechanism of action of 4-(Azetidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-[4-Methylpyrrolidine-3-carbonyl]morpholine Hydrochloride (CAS 1807939-74-7)

- Molecular Formula : C₁₀H₁₉ClN₂O₂

- Molecular Weight : 234.72 g/mol

- Key Differences : Replaces the azetidine ring with a 5-membered pyrrolidine ring containing a methyl substituent. The larger ring reduces steric strain and may enhance stability compared to the azetidine analogue. This compound is discontinued but highlights the impact of ring size on physicochemical properties .

4-(Azetidin-3-yl)morpholine Dihydrochloride (CAS 178312-50-0)

- Molecular Formula : C₇H₁₆Cl₂N₂O

- Molecular Weight : 215.12 g/mol

- Key Differences: Features a dihydrochloride salt instead of a monohydrochloride, increasing solubility in aqueous media. Storage requires refrigeration (2–8°C), unlike the parent compound .

S1RA Hydrochloride (CAS 1265917-14-3)

- Molecular Formula : C₂₁H₂₃ClN₂O₂

- Molecular Weight : 370.88 g/mol

- Key Differences: Contains a pyrazole-ether substituent instead of an azetidine-carbonyl group.

Functional Analogues and Pharmacological Comparators

4-(2-Aminoethyl)morpholine (CAS 2038-03-1)

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- Key Differences : Lacks the azetidine-carbonyl group but includes a primary amine side chain . Used in peptide synthesis and as a corrosion inhibitor, highlighting divergent applications compared to the target compound .

4-[(4-Bromo-3-chlorophenyl)methyl]morpholine Hydrochloride (CAS 952290-08-3)

- Molecular Formula: C₁₂H₁₄BrCl₂NO

- Molecular Weight : 339.06 g/mol

- This structural variation suggests utility in targeting neurotransmitter receptors .

Data Table: Comparative Analysis

Key Research Findings and Implications

- Azetidine vs.

- Salt Forms: The dihydrochloride derivative (CAS 178312-50-0) offers improved aqueous solubility, making it preferable for in vitro assays, while the monohydrochloride form is more stable for long-term storage .

- Pharmacological Profiles : S1RA (CAS 1265917-14-3) demonstrates the importance of morpholine-containing compounds in CNS drug design, though the target compound’s azetidine-carbonyl group may target different biological pathways .

Biologische Aktivität

4-(Azetidine-3-carbonyl)morpholine hydrochloride, with the CAS number 1619991-15-9, is a compound featuring both azetidine and morpholine moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound through various research findings, case studies, and data tables.

- Molecular Formula : C8H15ClN2O2

- Molecular Weight : 206.67 g/mol

- IUPAC Name : azetidin-3-yl(morpholin-4-yl)methanone; hydrochloride

Biological Activity Overview

Research on 4-(Azetidine-3-carbonyl)morpholine hydrochloride indicates its potential as a scaffold for drug discovery. The core structures of azetidine and morpholine are prevalent in various bioactive molecules, suggesting that this compound may exhibit significant pharmacological properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds containing azetidine derivatives. The azetidine structure is known for its ability to enhance the antibacterial activity of certain drugs, making it a valuable component in developing new antimicrobial agents.

Anticancer Potential

Recent investigations into azetidine derivatives have shown promising results in cancer treatment. For instance, compounds similar to 4-(Azetidine-3-carbonyl)morpholine hydrochloride demonstrated effective growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231. These studies recorded IC50 values significantly lower than traditional treatments like 5-Fluorouracil, indicating a potential for improved efficacy in cancer therapy .

Case Study 1: Anticancer Activity

In a recent study examining various azetidine derivatives, one compound exhibited an IC50 value of 0.15 μM against cancer cells, demonstrating its potential as a potent anticancer agent. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Effects

Another investigation focused on the synthesis of azetidine-based compounds revealed their effectiveness against multiple bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Table 1: Biological Activity Summary of Azetidine Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(Azetidine-3-carbonyl)morpholine hydrochloride | Anticancer | 0.15 | |

| Azetidine Derivative A | Antimicrobial | <10 | |

| Azetidine Derivative B | Anticancer | 9.46 |

The biological activity of 4-(Azetidine-3-carbonyl)morpholine hydrochloride can be attributed to its ability to interact with specific biological targets. The azetidine ring enhances lipophilicity and facilitates membrane permeability, which is crucial for drug action within cells. Moreover, the morpholine moiety may contribute to hydrogen bonding interactions with target biomolecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Azetidine-3-carbonyl)morpholine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of morpholine-azetidine derivatives often involves coupling reactions, reductive amination, or nucleophilic substitution. For example, in a related synthesis of 4-(1-(4-bromo-3-fluorobenzyl)azetidin-3-yl)morpholine, 4-(azetidin-3-yl)morpholine hydrochloride was reacted with an aldehyde derivative in acetonitrile under agitation at 25±5°C for ≥3 hours . Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize intermediates.

- Temperature control : Mild temperatures (20–30°C) prevent decomposition of thermally sensitive intermediates.

- Stoichiometry : Equimolar ratios of reactants (e.g., aldehyde and azetidine-morpholine precursor) minimize side products.

Yield optimization requires monitoring via TLC or HPLC and purification via column chromatography (silica gel, hexanes/ethyl acetate gradients) .

Basic: What analytical techniques are critical for characterizing 4-(Azetidine-3-carbonyl)morpholine hydrochloride, and how are purity discrepancies resolved?

Methodological Answer:

- HPLC : Quantifies purity (≥95% typical) and detects impurities (e.g., unreacted azetidine or morpholine precursors). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid to improve peak resolution .

- NMR (¹H/¹³C) : Confirms structural integrity. For example, azetidine carbonyl protons appear as distinct singlets at δ ~3.5–4.0 ppm, while morpholine protons resonate at δ ~2.8–3.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₅ClN₂O₂: calc. 218.0823, obs. 218.0825).

Discrepancies in purity are addressed via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with C18 columns .

Advanced: How can reaction conditions be optimized to mitigate side reactions during the coupling of azetidine and morpholine moieties?

Methodological Answer:

Side reactions (e.g., over-alkylation or oxidation) arise from:

- Excessive base : Sodium tert-butoxide, while effective for deprotonation, can degrade sensitive intermediates. Use substoichiometric amounts (0.8–1.2 equiv) .

- Oxidative conditions : Replace air-sensitive catalysts (e.g., nickel complexes) with palladium-based catalysts under inert atmospheres .

- Competing nucleophiles : Pre-activate the carbonyl group (e.g., as a mixed anhydride) to enhance regioselectivity .

Optimization involves DoE (Design of Experiments) to test variables (temperature, solvent, catalyst loading) and track side products via LC-MS .

Advanced: What strategies ensure the stability of 4-(Azetidine-3-carbonyl)morpholine hydrochloride under varying pH and temperature conditions?

Methodological Answer:

Stability studies should assess:

- pH dependence : The compound is prone to hydrolysis in acidic conditions (pH <4) due to azetidine ring strain. Buffered solutions (pH 6–8) in water/acetonitrile (70:30) stabilize the molecule .

- Thermal degradation : Store at –20°C in amber vials to prevent light/heat-induced decomposition. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf life .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance hygroscopic resistance .

Advanced: How should researchers resolve contradictions in catalytic efficiency data reported for nickel- vs. palladium-catalyzed syntheses of related morpholine derivatives?

Methodological Answer:

Contradictions in catalytic efficiency often stem from:

- Substrate specificity : Nickel catalysts (e.g., NiCl₂·glyme) excel in aryl chloride amination but struggle with sterically hindered azetidines. Palladium (e.g., Pd(OAc)₂) offers broader scope but higher cost .

- Ligand effects : Bulky ligands (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride) enhance nickel activity but reduce palladium turnover. Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 24h) .

- Byproduct analysis : Use GC-MS to identify competing pathways (e.g., homocoupling vs. cross-coupling) and adjust catalyst/ligand ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.